molecular formula C35H41N3O6S B10849811 (4r)-3-[(2s,3s)-3-{[(2,6-Dimethylphenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide CAS No. 461444-55-3

(4r)-3-[(2s,3s)-3-{[(2,6-Dimethylphenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide

Cat. No.: B10849811
CAS No.: 461444-55-3
M. Wt: 631.8 g/mol
InChI Key: KKTYZYHUPKXLPL-RIQJEONASA-N
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Description

KNI-10006 is a peptidomimetic inhibitor designed to target proteases, specifically those involved in the life cycle of the malaria-causing parasite, Plasmodium falciparum. It is a potent inhibitor of histo-aspartic protease and plasmepsin I, enzymes crucial for the degradation of hemoglobin in the parasite .

Preparation Methods

Synthetic Routes and Reaction Conditions: KNI-10006 is synthesized through a series of peptide coupling reactions. The key steps involve the incorporation of an allophenylnorstatine-dimethylthioproline insert, which is critical for its inhibitory activity. The synthesis typically involves the use of protecting groups to ensure selective reactions at specific sites on the molecule .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of KNI-10006 likely involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis, which allows for the efficient assembly of the peptide chain, followed by purification steps such as high-performance liquid chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: KNI-10006 primarily undergoes binding interactions rather than traditional chemical reactions. It forms stable complexes with its target enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Common Reagents and Conditions: The synthesis of KNI-10006 involves reagents such as coupling agents (e.g., N,N’-diisopropylcarbodiimide), protecting groups (e.g., tert-butyloxycarbonyl), and solvents (e.g., dimethylformamide). The reactions are typically carried out under mild conditions to preserve the integrity of the peptide bonds .

Major Products Formed: The major product formed from the synthesis of KNI-10006 is the final peptidomimetic inhibitor itself. During its interaction with target enzymes, KNI-10006 does not undergo significant chemical transformation but rather forms a stable inhibitory complex .

Scientific Research Applications

KNI-10006 has several important applications in scientific research:

Properties

461444-55-3

Molecular Formula

C35H41N3O6S

Molecular Weight

631.8 g/mol

IUPAC Name

(4R)-3-[(2S,3S)-3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C35H41N3O6S/c1-21-11-10-12-22(2)31(21)44-19-28(40)36-26(17-23-13-6-5-7-14-23)30(41)34(43)38-20-45-35(3,4)32(38)33(42)37-29-25-16-9-8-15-24(25)18-27(29)39/h5-16,26-27,29-30,32,39,41H,17-20H2,1-4H3,(H,36,40)(H,37,42)/t26-,27+,29-,30-,32+/m0/s1

InChI Key

KKTYZYHUPKXLPL-RIQJEONASA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O

Origin of Product

United States

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